4-(1,8-naphthyridin-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Naphthyridine compounds are known for their diverse pharmacological properties, including anti-mycobacterial, anti-inflammatory, and anti-cancer activities.
The compound is synthesized through various chemical reactions involving naphthyridine and piperidine frameworks. Its design is often based on the integration of pharmacophores that exhibit biological activity, making it a subject of interest in drug development research. The synthesis and applications of similar compounds have been documented in several studies and patents, highlighting their relevance in treating various diseases, including infections caused by drug-resistant strains of pathogens .
4-(1,8-naphthyridin-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide can be classified under the following categories:
The synthesis of 4-(1,8-naphthyridin-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide generally involves multi-step organic reactions. Common methods include:
The synthesis may employ various reagents and conditions, such as:
The molecular structure of 4-(1,8-naphthyridin-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide can be represented as follows:
This indicates that the compound consists of carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural features include:
4-(1,8-naphthyridin-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide can undergo various chemical reactions typical for amides, including hydrolysis under acidic or basic conditions. It may also participate in coupling reactions to form more complex derivatives.
The reactivity profile includes:
The mechanism of action for compounds like 4-(1,8-naphthyridin-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide typically involves interaction with specific biological targets such as enzymes or receptors. For example:
Studies have shown that similar naphthyridine derivatives exhibit activity against Mycobacterium tuberculosis by targeting DNA gyrase, an essential enzyme for bacterial replication .
Key chemical properties include:
Relevant data for similar compounds indicate that modifications in structure can significantly influence solubility and bioactivity .
4-(1,8-naphthyridin-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide holds promise in various scientific applications:
The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile pharmacological profile and capacity for structural diversification. This bicyclic nitrogen-containing heterocycle constitutes approximately 62% of active pharmaceutical ingredients, with nitrogenous compounds representing 91% of these agents [1] [8]. The historical trajectory of 1,8-naphthyridine derivatives began with the discovery of nalidixic acid in 1962, which became the first clinically approved 1,8-naphthyridine-based antibacterial agent in 1967 [8]. This pioneering compound established the 4-oxo-1,8-naphthyridine-3-carboxylic acid framework as a critical template for DNA gyrase inhibition, inspiring subsequent generations of fluoroquinolone antibiotics [8].
Structural refinements through strategic fluorination and piperazine incorporation yielded enoxacin (1980s), which exhibited expanded spectrum against Gram-positive and Gram-negative pathogens through dual targeting of DNA gyrase and topoisomerase IV [8]. The 1990s witnessed the development of gemifloxacin, featuring a cyclopropyl substituent and methoxyimino-pyrrolidine moiety, which demonstrated enhanced potency against multidrug-resistant Streptococcus pneumoniae [8]. Contemporary research has diversified the therapeutic applications of 1,8-naphthyridines beyond antimicrobial activity, leveraging their molecular architecture for:
Table 1: Evolution of Therapeutically Significant 1,8-Naphthyridine Derivatives
Era | Representative Compound | Structural Features | Therapeutic Application |
---|---|---|---|
1960s | Nalidixic acid | 4-oxo-3-carboxylic acid, 1-ethyl-7-methyl | Antibacterial (urinary tract infections) |
1980s | Enoxacin | 6-Fluoro, 7-piperazinyl | Broad-spectrum antibacterial |
1990s | Gemifloxacin | 1-Cyclopropyl, (R,S)-7-(3-aminomethyl-4-syn-methoxyimino-pyrrolidinyl) | Multidrug-resistant respiratory infections |
2000s | VL23 | Quinolin-4(1H)-one carboxamide | CB2 receptor agonism (neuroinflammation) |
2020s | Compound 4d (INSTI) | 1-Hydroxy-2-oxo-4-amino-6-hexanol | HIV integrase inhibition |
Recent advances exploit the dual-binding capacity of 1,8-naphthyridine derivatives, where the electron-deficient ring system facilitates π-π stacking interactions with biological targets while the nitrogen atoms provide metal-chelating capabilities. This dual functionality underpins their application across diverse therapeutic areas, including mycobacterial infection, where newer derivatives demonstrate remarkable potency against drug-resistant strains [1] [4].
Piperidine-carboxamide hybrids represent a strategic advancement in anti-infective drug design, particularly against recalcitrant mycobacterial pathogens. These molecular frameworks synergize the spatial flexibility of the piperidine ring with the hydrogen-bonding capacity of the carboxamide group, creating multimodal inhibitors capable of engaging multiple biological targets. In mycobacterial therapeutics, the piperidine-carboxamide pharmacophore specifically disrupts essential enzymatic processes in Mycobacterium tuberculosis through:
Recent anti-tubercular derivatives exemplify this approach, with ANA-12 (a piperazine-linked 1,8-naphthyridine-3-carbonitrile carboxamide) demonstrating exceptional activity against M. tuberculosis H37Rv at MIC 6.25 μg mL⁻¹ [1] [6]. Similarly, ANC-2 and ANA-1 derivatives exhibited MIC values of 12.5 μg mL⁻¹, establishing the anti-mycobacterial potential of this hybrid architecture [1]. The molecular hybridization strategy enhances selectivity through optimized steric and electronic complementarity with mycobacterial enzymes, as confirmed through molecular docking studies against InhA (PDB: 4TZK) [1].
Table 2: Anti-mycobacterial Activity Profile of Piperidine/Piperazine-Carboxamide Hybrids
Compound Class | Representative | MIC (μg mL⁻¹) | Target Pathogen | Key Structural Elements |
---|---|---|---|---|
1,8-Naphthyridine-3-carbonitrile | ANA-12 | 6.25 | M. tuberculosis H37Rv | 5-Nitrofuran carbonyl, piperazine linker |
1,8-Naphthyridine-3-carbonitrile | ANC-2 | 12.5 | M. tuberculosis H37Rv | Phenylglycyl, piperazine linker |
Triazolo[4,3-a][1,8]naphthyridine | Compound 1e | Not reported | Inflammation targets | 5-Amino-6-carboxamide, triazole fusion |
Imidazo[1,2-a][1,8]naphthyridine | Compound 2c | Analgesic ED₅₀ 10.7 mg/kg | Pain pathways | 5-Amino-6-carboxamide, imidazole fusion |
Beyond mycobacterial applications, piperidine-carboxamide hybrids potentiate conventional antimicrobials against multidrug-resistant bacteria. When combined with fluoroquinolones, these compounds significantly reduce MIC values through synergistic mechanisms – notably, compound 1,8-NA (7-acetamido-1,8-naphthyridin-4(1H)-one) decreased ofloxacin MIC from 32 μg mL⁻¹ to 4 μg mL⁻¹ against resistant E. coli strains [2]. This chemosensitization effect stems from simultaneous inhibition of bacterial topoisomerases and suppression of efflux pump activity, particularly against NorA and MepA transporters that extratch fluoroquinolones [2]. The structural plasticity of the carboxamide moiety permits extensive target-tailored modifications, enabling optimization of antibacterial efficacy while maintaining selectivity indices ≥11 against human cells, as observed in recent 1,8-naphthyridine derivatives [1].
The strategic integration of 1,8-naphthyridine, piperazine, and carboxamide motifs represents a sophisticated approach to overcome pharmacological limitations inherent to unitary chemotypes. This hybridization paradigm leverages complementary pharmacodynamic properties while optimizing pharmacokinetic behavior through balanced molecular properties. The specific roles of each fragment include:
In the specific case of 4-(1,8-naphthyridin-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide, molecular hybridization achieves multitarget engagement capability. Computational analyses reveal that the naphthyridine ring inserts into the hydrophobic pocket of mycobacterial InhA, while the carboxamide group forms hydrogen bonds with catalytic residues (Tyr158, NAD+ cofactor) [1] [6]. Molecular dynamics simulations (100 ns) demonstrate stable binding of analogous hybrids like ANA-12 within the InhA active site, maintaining root-mean-square deviation (RMSD) values below 2.0 Å throughout the trajectory [1].
Table 3: Molecular Interactions of Hybrid Compounds with Biological Targets
Structural Element | Target Interaction | Biological Consequence | Validated Through |
---|---|---|---|
1,8-Naphthyridine ring | π-Stacking with Phe149 (InhA) Chelation of Mg²⁺/DNA gyrase | Enzyme inhibition Disruption of DNA replication | Molecular docking [1] MIC reduction assays [2] |
Piperazine/piperidine linker | Hydrogen bonding with NAD+ carbonyls Solvent channel occupation | Cofactor displacement Enhanced membrane permeability | Molecular dynamics [1] ADMET prediction [6] |
Carboxamide group | Hydrogen bonds with Tyr158 (InhA) Bonding with Asp259 (DNA gyrase) | Catalytic site obstruction Topoisomerase inhibition | X-ray crystallography analogues [1] Enzyme inhibition assays [8] |
Rational structural optimization further enhances target specificity: introduction of electron-withdrawing groups (e.g., 3-cyano substitution) increases microbial membrane penetration, while arylalkyl carboxamide termini (e.g., 2-phenylethyl) enhance hydrophobic interactions within enzyme subsites [1] [6]. ADMET predictions for such hybrids indicate favorable blood-brain barrier permeability (predicted BBB+ 0.52) and intestinal absorption (HIA >90%), addressing critical limitations of first-generation naphthyridines [1] [6]. This integrative molecular design paradigm exemplifies contemporary structure-based approaches to combat increasingly resistant pathogens through innovative chemotherapeutic architectures.
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4